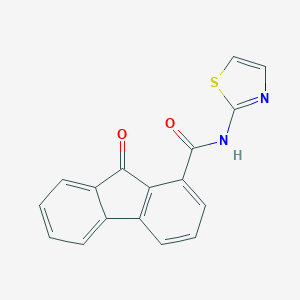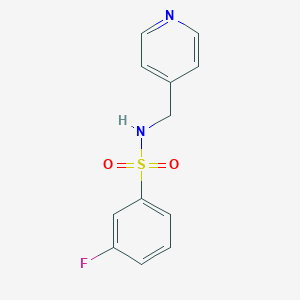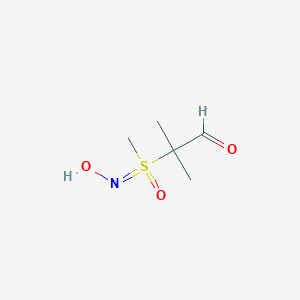
9-oxo-N-(1,3-thiazol-2-yl)-9H-fluorene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-oxo-N-(1,3-thiazol-2-yl)-9H-fluorene-1-carboxamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the thiazole family and is known for its unique chemical properties and potential biological activities.
Wirkmechanismus
The mechanism of action of 9-oxo-N-(1,3-thiazol-2-yl)-9H-fluorene-1-carboxamide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting certain enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. This compound has been shown to possess anti-inflammatory and antioxidant properties, which can be useful in the treatment of various diseases. Additionally, it has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 9-oxo-N-(1,3-thiazol-2-yl)-9H-fluorene-1-carboxamide in lab experiments is its potent inhibitory activity against certain enzymes and proteins. This makes it a useful tool for studying various cellular processes and identifying potential drug targets. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for research involving 9-oxo-N-(1,3-thiazol-2-yl)-9H-fluorene-1-carboxamide. One area of interest is the development of new therapeutic agents based on the unique chemical properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research is needed to identify new synthetic methods for producing this compound in a more efficient and cost-effective manner.
Synthesemethoden
The synthesis of 9-oxo-N-(1,3-thiazol-2-yl)-9H-fluorene-1-carboxamide involves the reaction of 2-aminothiazole with 9-fluorenone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The purity of the synthesized compound is confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure of 9-oxo-N-(1,3-thiazol-2-yl)-9H-fluorene-1-carboxamide makes it a promising candidate for various scientific research applications. This compound is known to exhibit potent inhibitory activity against certain enzymes and proteins, making it a potential drug candidate for the treatment of various diseases. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, which can be useful in the development of new therapeutic agents.
Eigenschaften
Molekularformel |
C17H10N2O2S |
|---|---|
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
9-oxo-N-(1,3-thiazol-2-yl)fluorene-1-carboxamide |
InChI |
InChI=1S/C17H10N2O2S/c20-15-12-5-2-1-4-10(12)11-6-3-7-13(14(11)15)16(21)19-17-18-8-9-22-17/h1-9H,(H,18,19,21) |
InChI-Schlüssel |
JOOCSHUEOQMEDW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)NC4=NC=CS4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)NC4=NC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















